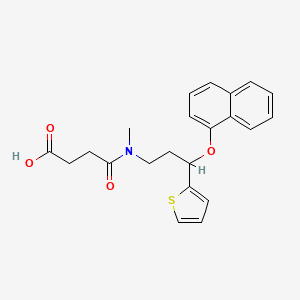

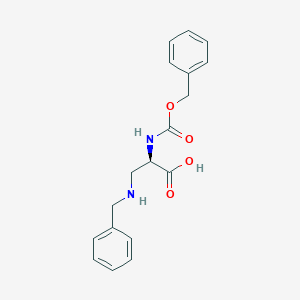

![molecular formula C38H50N6O9S B13391314 (1R,18R,20R,24S,27S)-24-tert-butyl-N-[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.0^{3,12.0^{5,10.0^{18,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide](/img/structure/B13391314.png)

(1R,18R,20R,24S,27S)-24-tert-butyl-N-[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.0^{3,12.0^{5,10.0^{18,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Grazoprevir is a direct-acting antiviral medication used primarily for the treatment of chronic Hepatitis C Virus (HCV) infections. It is a second-generation NS3/4A protease inhibitor that targets the viral protease enzyme necessary for viral replication. Grazoprevir is often used in combination with other antiviral agents, such as elbasvir, to enhance its efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of grazoprevir involves several key steps, including the formation of a macrocyclic structure through ring-closing metathesis. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. The reaction conditions typically involve the use of solvents like acetonitrile and methanol, and catalysts such as Grubbs’ catalyst for the ring-closing metathesis .

Industrial Production Methods: Industrial production of grazoprevir follows a similar synthetic route but is optimized for large-scale manufacturing. High-performance liquid chromatography (HPLC) is often used to ensure the purity of the final product. The process is designed to be cost-effective and efficient, with a focus on minimizing waste and maximizing yield .

Chemical Reactions Analysis

Types of Reactions: Grazoprevir undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and for modifying its structure to enhance its antiviral properties.

Common Reagents and Conditions: Common reagents used in the synthesis of grazoprevir include Grubbs’ catalyst for ring-closing metathesis, acetonitrile, methanol, and various acids and bases for pH adjustment. The reaction conditions are carefully controlled to ensure the desired chemical transformations occur efficiently .

Major Products Formed: The major product formed from these reactions is grazoprevir itself, which is then purified and formulated for pharmaceutical use. By-products and intermediates are typically removed through purification steps such as HPLC .

Scientific Research Applications

Grazoprevir has a wide range of scientific research applications, particularly in the fields of medicine and virology. It is primarily used in the treatment of chronic HCV infections, where it has shown high efficacy in achieving sustained virologic response (SVR) rates. Clinical trials have demonstrated its effectiveness in various patient populations, including those with co-infections and liver cirrhosis .

In addition to its medical applications, grazoprevir is also used in research to study the mechanisms of viral replication and the development of antiviral resistance. Its unique structure and mechanism of action make it a valuable tool for understanding the biology of HCV and developing new antiviral therapies .

Mechanism of Action

Grazoprevir exerts its antiviral effects by inhibiting the NS3/4A protease enzyme, which is essential for the replication of HCV. The NS3/4A protease cleaves the viral polyprotein into functional proteins necessary for viral replication. By blocking this enzyme, grazoprevir prevents the virus from replicating and spreading within the host .

The molecular targets of grazoprevir include the active site of the NS3/4A protease, where it binds and inhibits the enzyme’s activity. This inhibition disrupts the viral life cycle and leads to a reduction in viral load in infected individuals .

Comparison with Similar Compounds

Grazoprevir is part of a class of antiviral drugs known as NS3/4A protease inhibitors. Similar compounds in this class include boceprevir, telaprevir, and simeprevir. While these compounds share a common mechanism of action, grazoprevir has several unique features that set it apart.

Comparison with Boceprevir and Telaprevir: Boceprevir and telaprevir were among the first NS3/4A protease inhibitors developed for the treatment of HCV. they have been largely replaced by newer agents like grazoprevir due to their more favorable safety profiles and higher efficacy .

Comparison with Simeprevir: Simeprevir is another NS3/4A protease inhibitor that is used in combination with other antiviral agents. Grazoprevir has shown superior efficacy in certain patient populations and has a lower risk of developing antiviral resistance .

Uniqueness of Grazoprevir: Grazoprevir’s unique macrocyclic structure and high potency against multiple HCV genotypes make it a valuable addition to the arsenal of antiviral therapies. Its ability to achieve high SVR rates with a favorable safety profile distinguishes it from other protease inhibitors .

Properties

Molecular Formula |

C38H50N6O9S |

|---|---|

Molecular Weight |

766.9 g/mol |

IUPAC Name |

24-tert-butyl-N-[1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide |

InChI |

InChI=1S/C38H50N6O9S/c1-6-22-19-38(22,35(47)43-54(49,50)25-13-14-25)42-32(45)29-18-24-20-44(29)34(46)31(37(2,3)4)41-36(48)53-30-16-21(30)10-8-7-9-11-27-33(52-24)40-28-17-23(51-5)12-15-26(28)39-27/h6,12,15,17,21-22,24-25,29-31H,1,7-11,13-14,16,18-20H2,2-5H3,(H,41,48)(H,42,45)(H,43,47) |

InChI Key |

OBMNJSNZOWALQB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCCC7CC7OC(=O)N1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

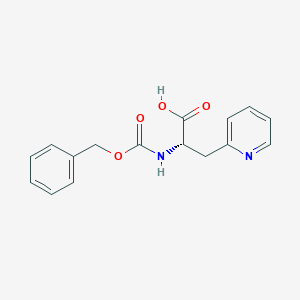

![L-Aspartic acid, N-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methylpentyl]-, 4-(phenylmethyl) ester](/img/structure/B13391231.png)

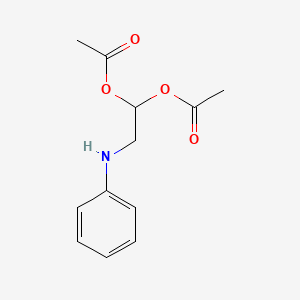

![8-[2-(2-Carboxyethyl)-3-hydroxy-5-oxocyclopentyl]-6-oxooctanoic acid](/img/structure/B13391238.png)

![Trilithium;[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] [[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B13391250.png)

![2-[2-(4-aminophenyl)ethylamino]-1-phenylethanol;hydrochloride](/img/structure/B13391258.png)

![2-chloro-N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13391259.png)

![N-[9-[4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13391266.png)

![2-[2-Hydroxy-3-[(2-thiophen-2-ylacetyl)amino]oxaborinan-6-yl]acetic acid](/img/structure/B13391267.png)

![2-[(6-Oxo-2,3-dihydropyran-2-yl)methyl]-6-(2-phenylethenyl)-2,3-dihydropyran-4-one](/img/structure/B13391285.png)

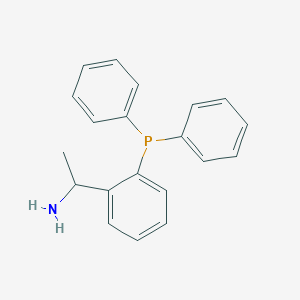

![1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid](/img/structure/B13391295.png)